N-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
Overview
Description
N-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a synthetic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a piperazine ring, which is further connected to a sulfonylphenyl group and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential pharmacological properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxyphenylamine with piperazine in the presence of a suitable solvent and catalyst to form the intermediate 4-(4-methoxyphenyl)piperazine.
Sulfonylation: The intermediate is then subjected to sulfonylation using a sulfonyl chloride derivative to introduce the sulfonyl group, resulting in the formation of 4-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}phenylamine.
Acetylation: The final step involves the acetylation of the sulfonylated intermediate using acetic anhydride or acetyl chloride to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl or 4-carbonylphenyl derivatives.
Reduction: Formation of sulfide or thiol derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and cellular pathways.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective effects
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide can be compared with other piperazine derivatives and sulfonylphenyl compounds:
Similar Compounds:
Uniqueness: The presence of both the methoxyphenyl and sulfonylphenyl groups in the same molecule imparts unique pharmacological properties, such as dual inhibition of AChE and BChE, which may not be observed in other similar compounds.
Properties
IUPAC Name |
N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylphenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-15(23)20-16-3-9-19(10-4-16)27(24,25)22-13-11-21(12-14-22)17-5-7-18(26-2)8-6-17/h3-10H,11-14H2,1-2H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RANNSMVPRJINCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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